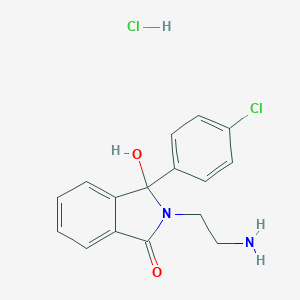

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

Vue d'ensemble

Description

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one is a metabolite of the anorectic agent mazindol.

A metabolite of Mazindol. An imidazolinylphenyl ketone derivatives as antidepressants and diuretics.

Activité Biologique

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride, commonly known as Mazindol Metabolite, is a significant metabolite of mazindol, a sympathomimetic amine primarily used for its anorectic properties. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, narcolepsy, and ADHD. This article reviews the biological activity of Mazindol Metabolite, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

Pharmacological Profile

Mazindol functions as a triple monoamine reuptake inhibitor , affecting norepinephrine, dopamine, and serotonin levels in the central nervous system. Its mechanism resembles that of amphetamines, contributing to its psychostimulant effects. The compound also acts as a partial agonist at the orexin-2 receptor, which is implicated in regulating wakefulness and appetite.

1. Pain Modulation

Recent studies have demonstrated that repeated administration of mazindol significantly reduces spontaneous pain-like behaviors in animal models. In a study involving mice with complete Freund's adjuvant (CFA)-induced arthritis, mazindol administration (3 mg/kg) resulted in a dose-dependent decrease in spontaneous flinches and time spent guarding the affected area, indicating its analgesic properties without significantly affecting locomotor activity .

| Dose (mg/kg) | Spontaneous Flinches | Time Guarding (s) | Locomotor Activity |

|---|---|---|---|

| Vehicle | High | High | Normal |

| 1 | Moderate | Moderate | Increased |

| 3 | Low | Low | Normal |

| 10 | Very Low | Very Low | Increased |

2. Impact on Brain Energy Metabolism

Mazindol has been shown to influence brain energy metabolism. Acute administration led to decreased activity of mitochondrial respiratory chain complex I in the hippocampus while increasing complex IV activity in other brain regions such as the cerebellum and cerebral cortex. These findings suggest that mazindol may impair energy metabolism selectively in certain brain areas .

3. Weight Loss and Appetite Suppression

The anorectic effects of mazindol have been well-documented. In clinical trials involving obese subjects, daily oral administration resulted in significant weight loss over several months. For instance, a study reported an average weight loss of 6.9 kg after three months of treatment . The compound's ability to suppress appetite is attributed to its action on monoamine neurotransmitters.

Case Study 1: Efficacy in Obesity Management

A randomized controlled trial assessed the efficacy of mazindol in subjects with class 1 and 2 obesity. The results indicated that participants experienced significant weight loss alongside improvements in metabolic parameters without severe adverse effects. This underscores mazindol's potential as a therapeutic agent for obesity management .

Case Study 2: Neuropsychiatric Applications

In a double-blind crossover study evaluating mazindol's effects on negative symptoms in schizophrenia, no significant differences were observed between mazindol and placebo treatments . This suggests that while mazindol may enhance neurotransmission in certain contexts, its efficacy for specific psychiatric symptoms remains inconclusive.

Safety and Toxicology

Mazindol has been evaluated for its safety profile across various studies. Repeated dosing did not lead to significant weight loss at therapeutic doses; however, higher doses were associated with increased locomotor activity without causing toxicity . Importantly, recent data indicate that mazindol does not significantly inhibit or induce cytochrome P450 enzymes or other metabolic pathways when co-administered with other medications .

Applications De Recherche Scientifique

Pharmacological Properties

Mazindol acts as a triple monoamine reuptake inhibitor and a partial orexin-2 agonist , influencing neurotransmitter levels in the brain. Its mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, making it a candidate for treating conditions like obesity and ADHD.

Weight Management

Mazindol has been studied for its efficacy in weight management. A systematic review and meta-analysis indicated that mazindol resulted in greater weight loss compared to placebo treatments. Specifically, it was found that:

- The mean difference in weight loss was approximately -2.396 kg (95% CI: -3.469; -1.323; p=0.001) when compared to placebo .

- Long-term studies showed a significant reduction in abdominal circumference and body weight over periods of 6 to 12 months.

However, it is essential to note that the safety profile raised concerns regarding adverse events, including palpitations and gastrointestinal issues .

Attention Deficit Hyperactivity Disorder (ADHD)

Mazindol has also been investigated for its effectiveness in treating ADHD. A double-blind, placebo-controlled Phase II study demonstrated that:

- Mazindol significantly improved ADHD symptoms, with a large effect size (1.09) observed at Day 42 of treatment .

- The proportion of patients achieving at least a 50% reduction in ADHD-RS-DSM5 scores was significantly higher in the mazindol group compared to placebo (42.9% vs. 11.9%) .

Drug-Drug Interaction Studies

Recent studies have focused on the potential for drug-drug interactions (DDI) involving mazindol and its metabolite. In vitro studies indicated:

- Mazindol and its hydrolyzed metabolite do not inhibit or induce major metabolic pathways involving Cytochrome P450 enzymes or transporters .

- The findings suggest a low risk for DDI when mazindol is co-administered with other medications, which is particularly beneficial for patients taking multiple drugs .

Safety Profile

While mazindol shows promise in various applications, understanding its safety profile is crucial:

- Adverse reactions reported include dry mouth, nausea, insomnia, and increased heart rate .

- Meta-analysis results indicated a higher risk of discontinuation due to adverse reactions among mazindol users compared to placebo groups (OR=2.760; 95% CI: 1.472; 5.175) .

Comparative Efficacy

The following table summarizes key findings from studies evaluating the efficacy of mazindol compared to other treatments:

| Treatment | Weight Loss (kg) | ADHD Improvement (Effect Size) | Common Adverse Effects |

|---|---|---|---|

| Mazindol | -2.396 | 1.09 | Dry mouth, nausea, insomnia |

| Placebo | -0.05 | N/A | N/A |

| Amfepramone | -1.51 | N/A | Increased risk of adverse reactions |

Propriétés

IUPAC Name |

2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJFCISYZNGZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547860 | |

| Record name | 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13473-53-5 | |

| Record name | 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.